![molecular formula C18H15BrO5 B5907552 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5907552.png)
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as BRD, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the Akt and NF-κB signaling pathways, which are involved in cell survival and inflammation, respectively. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the protection of neurons from damage. Furthermore, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One direction is to further investigate the mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one and its effects on various signaling pathways. Another direction is to explore the potential use of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, the development of more efficient synthesis methods for 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one could lead to its wider use in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding chalcone. The chalcone is then subjected to a Claisen-Schmidt condensation reaction with ethyl acetoacetate to yield 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one.
Scientific Research Applications
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Furthermore, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5/c1-21-15-6-4-12(8-16(15)22-2)14(20)5-3-11-7-17-18(9-13(11)19)24-10-23-17/h3-9H,10H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHBNYMPNVJLC-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2Br)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2Br)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.